N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl substituent on the aromatic ring.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-4-7-15(8-5-13)26(22,23)18-16-12-14(6-9-17(16)24-2)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHLWUKWYROZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Dioxidoisothiazolidine Ring: This step involves the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the dioxidoisothiazolidine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidoisothiazolidine ring can undergo further oxidation under strong oxidizing conditions, potentially leading to ring cleavage.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Cleaved ring products.
Reduction: Corresponding amines.
Substitution: Alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to sulfonamide derivatives with variations in substituents on the aromatic rings or heterocyclic systems. Key examples include:
Physicochemical Properties
- Lipophilicity : The target compound’s methyl and methoxy groups enhance membrane permeability compared to polar derivatives like the 2,4-dimethoxy analogue () .
- Solubility : Compounds with additional methoxy or oxazole groups () exhibit improved aqueous solubility, whereas ethylsulfonyl or isothiazolidine rings may reduce it .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.41 g/mol. The structure includes several key functional groups:
- Dioxidoisothiazolidin moiety : This structure is known for its role in various biological interactions.
- Methoxyphenyl group : Enhances lipophilicity and may facilitate cellular uptake.
- Benzenesulfonamide group : Contributes to the compound's solubility and potential interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl moiety is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The methoxy groups on the benzene ring may enhance its binding affinity and specificity towards these targets, potentially leading to therapeutic applications.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, compounds containing the benzenesulfonamide group are known for their antibacterial effects, which could extend to this compound.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Compound Tested | Biological Activity Observed | Findings |
|---|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | Larvicidal against Aedes aegypti | LC50 = 28.9 ± 5.6 μM; no cytotoxicity in human cells | |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-fluorophenoxy)acetamide | Enzyme inhibition potential | Significant biological activity suggested; further research needed | |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzenesulfonamide | Antimicrobial properties | Potential therapeutic applications noted |
Research Findings
Research indicates that compounds similar to this compound demonstrate diverse biological activities. Some findings include:
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The potential for enzyme inhibition suggests applications in treating diseases where such enzymes are implicated.
Q & A
Basic: What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves multi-step nucleophilic substitution and sulfonylation. For example, details a synthesis route for a structurally similar sulfonamide:
- Step 1 : Reduction of intermediates (e.g., diazenyl compounds) under hydrogen with Pd/C catalysis.
- Step 2 : Sulfonylation using p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base.
Optimization Tips : - Catalyst loading (e.g., 10 wt% Pd/C) and hydrogen pressure influence reduction efficiency.
- Solvent polarity (e.g., DCM vs. THF) affects sulfonylation yield.
- Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization .
Advanced: How can crystallographic data resolve ambiguities in the sulfonamide group’s configuration?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry. For example:
- Key Parameters :
- Data-to-parameter ratio >15 ensures structural reliability (e.g., 18.8 in ).
- Mean C–C bond length precision (e.g., 0.003 Å in ) validates geometry.
- Case Study : used SCXRD to confirm the planarity of the sulfonamide group in a chlorinated analog, ruling out rotational isomerism. Apply similar protocols to analyze dihedral angles and hydrogen-bonding networks in the target compound .
Basic: What spectroscopic techniques are most effective for characterizing this sulfonamide’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks using substituent-induced chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
Advanced: How can researchers address contradictory bioactivity data across sulfonamide analogs?
Methodological Answer:
- Dose-Response Assays : Standardize testing concentrations (e.g., 1–100 µM) to compare IC50 values. highlights anti-malarial activity in chlorinated analogs, but results may vary with substituents.
- Structural Comparison : Overlay crystallographic data (e.g., vs. 6) to identify steric/electronic differences affecting target binding.
- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes inhibited by sulfonamides) .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfonamide group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the isothiazolidin-1,1-dioxide moiety.
- Purity Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures integrity .
Advanced: What strategies can resolve low yields in the final sulfonylation step?
Methodological Answer:
- Base Selection : Triethylamine (TEA) vs. DMAP: TEA is cost-effective but may require excess; DMAP improves kinetics but complicates purification.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions. achieved 67% yield in DCM with iterative reagent addition.
- Temperature Control : Maintain 0–25°C to suppress sulfonic acid byproduct formation .
Basic: How does the isothiazolidin-1,1-dioxide moiety influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The 1,1-dioxide group increases electrophilicity at the isothiazolidin ring, facilitating nucleophilic attacks (e.g., amine coupling).
- Hydrogen Bonding : The sulfone oxygen atoms participate in H-bonding, impacting solubility and crystallinity (see for analogous interactions) .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- MD Simulations : Analyze solvation free energy and membrane penetration using force fields (e.g., AMBER). references similar sulfonamides as biochemical probes, validating this approach .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential sulfonic acid aerosol formation.
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation : Replace the methoxy group () with halogens or alkyl chains to modulate bioactivity.
- Biological Assays : Test derivatives against validated targets (e.g., carbonic anhydrase for sulfonamides). ’s focus on bipyrimidinyl analogs illustrates this strategy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
